molecular formula C16H22N4O3S3 B2550478 4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393572-49-1

4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2550478
CAS RN: 393572-49-1
M. Wt: 414.56
InChI Key: DECRSTRVGNMRKS-UHFFFAOYSA-N
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Description

The compound 4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of benzamide and thiadiazole, which are known to possess significant biological properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and functionalities suggest its potential in biomedical applications, such as anticancer activity.

Synthesis Analysis

The synthesis of related compounds involves the coupling of thiadiazole scaffold with benzamide groups. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of an impurity in the antibacterial drug sulfamethizole involved the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis . These methods could potentially be adapted for the synthesis of 4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal engineering approach has been used to investigate the role of methyl functionality and non-covalent interactions in N-(thiazol-2-yl)benzamide derivatives . These interactions, such as π-π stacking and hydrogen bonding, are likely to be important in the molecular structure of the compound , influencing its stability and biological interactions.

Chemical Reactions Analysis

The chemical reactions involving thiadiazole and benzamide derivatives are typically characterized by the formation of Schiff's bases and the subsequent reactions with various reagents. The impurity formation in the synthesis of sulfamethizole indicates the reactivity of sulfonyl chloride intermediates, which could also be relevant for the synthesis and stability of 4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives in different solvent mixtures indicates the importance of functional groups and non-covalent interactions in determining solubility and stability . These properties are essential for the drug-like behavior of these compounds, as seen in the ADMET properties predicted for the synthesized compounds in the first paper .

Scientific Research Applications

Synthetic and Medicinal Applications of Related Compounds

Phenothiazines and Derivatives :

  • Phenothiazines exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from interactions with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic character, which facilitates penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).

Benzothiadiazines as Diuretics and Carbonic Anhydrase Inhibitors :

  • Benzothiadiazines, like hydrochlorothiazide and others, act primarily as diuretics and have shown weak inhibition of carbonic anhydrase isoforms CA I and II. They exhibit stronger activity against isoforms involved in obesity, cancer, epilepsy, and hypertension. The polypharmacological effects and drug repositioning of these diuretics highlight their potential in the management of cardiovascular diseases and obesity (Carta & Supuran, 2013).

Benzothiazoles in Medicinal Chemistry :

  • Benzothiazole derivatives have been recognized for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Certain 2-arylbenzothiazoles are being investigated as potential antitumor agents, reflecting the significance of benzothiazole structures in drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S3/c1-4-10-20(11-5-2)26(22,23)13-8-6-12(7-9-13)14(21)17-15-18-19-16(24-3)25-15/h6-9H,4-5,10-11H2,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECRSTRVGNMRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

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